

Application Notes: Al-Mo Catalysts in Hydrodesulfurization

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Compound of Interest

Compound Name: Aluminum;molybdenum

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Introduction

Hydrodesulfurization (HDS) is a critical catalytic process in the petroleum refining industry aimed at removing sulfur from various fuel streams, such as gasoline and diesel.[1][2] The primary objective of HDS is to produce ultra-low sulfur fuels to comply with stringent environmental regulations that limit sulfur dioxide emissions, a major contributor to acid rain.[2] Alumina-supported molybdenum (Mo) catalysts, often promoted with cobalt (Co) or nickel (Ni), are the industry standard for HDS processes.[1][3] These catalysts facilitate the reaction of hydrogen with organosulfur compounds, converting them into hydrogen sulfide (H₂S) and sulfur-free hydrocarbons.[2]

The active phase of these catalysts consists of molybdenum disulfide (MoS₂) nanoparticles, with promoter atoms (Co or Ni) located at the edges of the MoS₂ slabs.[1][3] The alumina (γ-Al₂O₃) support provides a high surface area and mechanical stability for the active catalytic components.[3] The efficiency of Al-Mo based catalysts is influenced by several factors, including the preparation method, the addition of promoters, and the reaction conditions.

Catalyst Structure and Function

The catalytic activity of Co-Mo/Al₂O₃ and Ni-Mo/Al₂O₃ catalysts is attributed to the "Co-Mo-S" or "Ni-Mo-S" active phases.[1][3] In these structures, the promoter atoms (Co or Ni) decorate the edges of MoS₂ crystallites, which is where the catalytic reactions primarily occur.[1] The addition of promoters like cobalt or nickel significantly enhances the catalytic activity of the

MoS₂ phase. Nickel-promoted catalysts generally exhibit higher hydrogenation activity compared to cobalt-promoted catalysts.[\[4\]](#)

The morphology of the MoS₂ slabs, specifically the ratio of edge sites to corner sites, plays a crucial role in the catalyst's selectivity. Catalysts with longer MoS₂ slabs, and thus a higher edge-to-corner site ratio, tend to favor the direct desulfurization pathway over olefin hydrogenation.[\[1\]](#) Conversely, a higher proportion of corner sites can be advantageous for the hydrodesulfurization of highly refractory sulfur compounds like 4,6-dimethyldibenzothiophene (4,6-DMDBT), which often requires an initial hydrogenation step.[\[1\]](#)

Hydrodesulfurization Reaction Mechanism

The hydrodesulfurization of organosulfur compounds, such as dibenzothiophene (DBT), over Al-Mo catalysts proceeds through two primary reaction pathways[\[4\]](#):

- Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur (C-S) bonds in the sulfur-containing molecule. For DBT, the DDS pathway leads to the formation of biphenyl (BP).[\[4\]](#)
- Hydrogenation (HYD): In this pathway, one of the aromatic rings of the sulfur-containing molecule is first hydrogenated, followed by the cleavage of the C-S bonds. For DBT, this results in the formation of cyclohexylbenzene (CHB).[\[4\]](#)

The selectivity of the catalyst towards either the DDS or HYD pathway is influenced by the catalyst composition (e.g., Co-Mo vs. Ni-Mo), the nature of the support, and the reaction conditions.

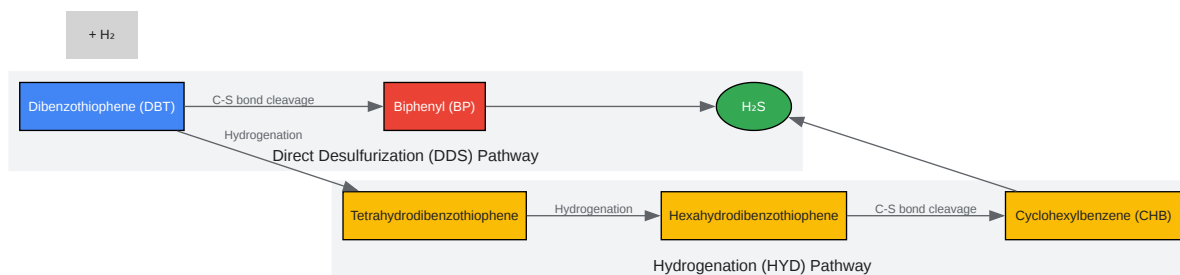


Figure 1: Reaction Pathways for Dibenzothiophene (DBT) Hydrodesulfurization

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Quantitative Data

The performance of Al-Mo catalysts in hydrodesulfurization is evaluated based on various physicochemical properties and catalytic activity measurements. The following tables summarize key quantitative data from different studies.

Table 1: Physicochemical Properties of Al-Mo Catalysts

Catalyst	Promoter	Mo Loading (wt%)	Co/Ni Loading (wt%)	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)	Reference
Co-Mo/ γ -Al ₂ O ₃	Co	11.2	3.5	256	-	[5]
NiMo/Al ₂ O ₃ (Sample A)	Ni	15	3.67	-	-	[3][6]
NiMo/Al ₂ O ₃ (Sample B)	Ni	15	3.67	-	-	[3][6]
NiMoAl-15	Ni	-	-	-	-	[7]
c-Ni ₁ Mo ₁	Ni	-	-	72-116	0.16-0.22	[8]
c-Ni ₁ W ₁	Ni	-	-	72-116	0.16-0.22	[8]

Table 2: Catalytic Activity in Hydrodesulfurization

Catalyst	Model Compound	Temperature (°C)	Pressure (bar)	HDS Activity (mol/mol Mo/h)	Product Selectivity (CHB/BP)	Reference
NiMo/Al ₂ O ₃ (Sample A)	Thiophene	-	atmospheric	53.4	-	[3][6]
NiMo/Al ₂ O ₃ (Sample B)	Thiophene	-	atmospheric	101.9	-	[3][6]
NiMo/Al ₂ O ₃ (Sample A)	DBT	270	20	17.7	-	[3][6]
NiMo/Al ₂ O ₃ (Sample B)	DBT	270	20	81.2	-	[3][6]
CoMo/ γ -Al ₂ O ₃	DBT	277-410	10 atm	-	0.2 (for Co/Mo of 0.2-0.4)	[9]

Experimental Protocols

This section provides detailed protocols for the synthesis, characterization, and activity testing of Al-Mo catalysts for hydrodesulfurization.

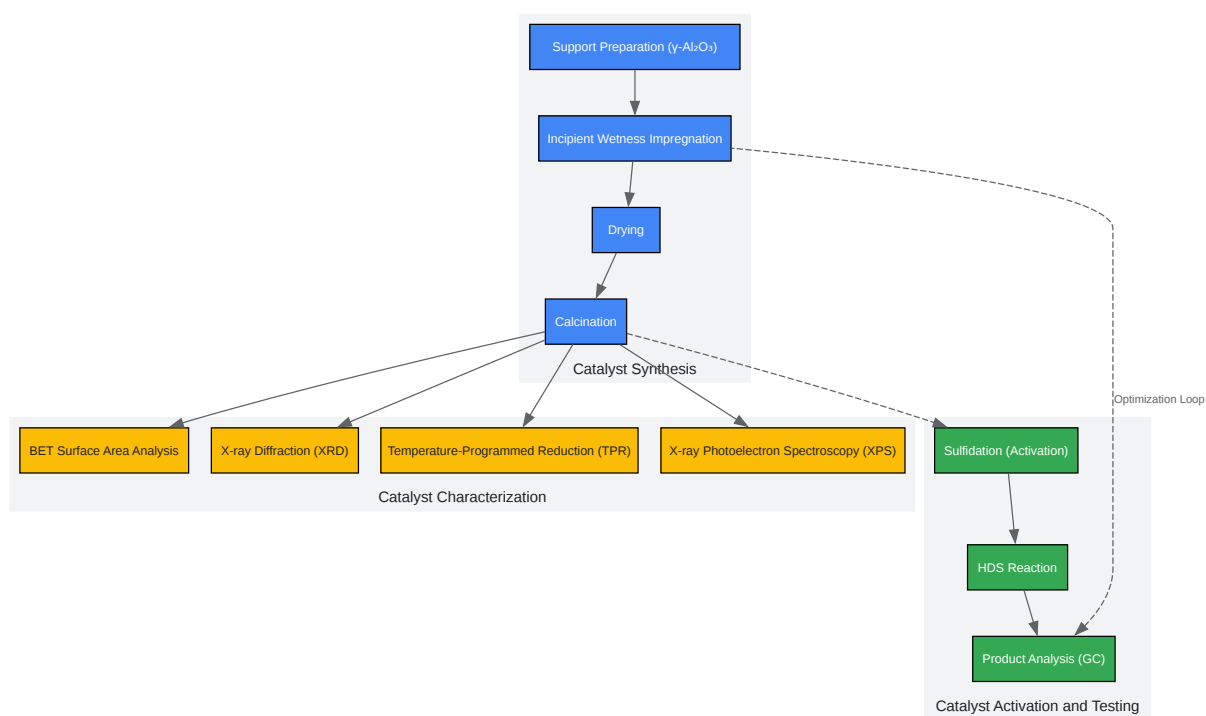


Figure 2: Experimental Workflow for Al-Mo Catalyst Development

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Protocol 1: Synthesis of Co-Mo/ γ -Al₂O₃ Catalyst via Incipient Wetness Impregnation

This protocol describes the preparation of a cobalt-molybdenum catalyst supported on gamma-alumina.

Materials:

- γ -Al₂O₃ support (extrudates or powder)
- Ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
- Cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O)
- Deionized water
- Phosphoric acid (H₃PO₄) (optional, as an acidity promoter)[5]

Procedure:

- Support Preparation: Dry the γ -Al₂O₃ support in an oven at 120°C overnight to remove any adsorbed moisture.
- Impregnation Solution Preparation:
 - Calculate the required amounts of ammonium heptamolybdate and cobalt nitrate to achieve the desired metal loadings (e.g., 11.2 wt% Mo and 3.5 wt% Co).[5]
 - Dissolve the calculated amounts of the metal precursors in a volume of deionized water equal to the pore volume of the γ -Al₂O₃ support.
 - If using, add phosphoric acid (e.g., 2%) to the impregnation solution.[5]
- Impregnation:
 - Add the γ -Al₂O₃ support to the impregnation solution.
 - Stir the mixture for 1 hour at room temperature to ensure complete impregnation of the pores.[5]

- Drying: Dry the impregnated catalyst in an oven at 120°C overnight.^[5]
- Calcination: Calcine the dried powder in a furnace at 550°C for 4 hours in a flow of air.^[5] The calcination step converts the metal precursors into their oxide forms.

Protocol 2: Characterization of the Al-Mo Catalyst

This protocol outlines the key techniques for characterizing the physicochemical properties of the synthesized catalyst.

1. BET Surface Area Analysis:

- Objective: To determine the specific surface area, pore volume, and pore size distribution.
- Method: Use nitrogen adsorption-desorption isotherms at -195°C (liquid nitrogen temperature).^[5]
- Sample Preparation: Degas the catalyst sample at 300°C in a vacuum for several hours (e.g., 6 hours) to remove adsorbed species.^[5]
- Data Analysis: Calculate the specific surface area using the Brunauer-Emmett-Teller (BET) equation. Determine the pore volume and pore size distribution using the Barrett-Joyner-Halenda (BJH) method.^[5]

2. X-ray Diffraction (XRD):

- Objective: To identify the crystalline phases present in the catalyst and to estimate the dispersion of the metal oxides.
- Method: Record the XRD pattern of the catalyst powder using a diffractometer with Cu K α radiation.

3. Temperature-Programmed Reduction (H₂-TPR):

- Objective: To study the reducibility of the metal oxide species and the interaction between the metal species and the support.

- Method: Heat the catalyst sample in a flowing mixture of H_2 and an inert gas (e.g., Ar or N_2) while monitoring the hydrogen consumption with a thermal conductivity detector (TCD).

4. X-ray Photoelectron Spectroscopy (XPS):

- Objective: To determine the surface elemental composition and the oxidation states of the elements on the catalyst surface.
- Method: Irradiate the catalyst sample with X-rays and analyze the kinetic energy of the emitted photoelectrons.

Protocol 3: Hydrodesulfurization Activity Testing

This protocol describes the procedure for evaluating the catalytic performance of the Al-Mo catalyst in a fixed-bed reactor.

Materials and Equipment:

- Fixed-bed reactor system
- Synthesized Al-Mo catalyst
- Model feed: A solution of a sulfur-containing compound (e.g., dibenzothiophene) in a suitable solvent (e.g., n-hexadecane).
- Hydrogen (H_2) gas
- Sulfiding agent: A solution of a sulfur-containing compound (e.g., carbon disulfide (CS_2)) in a solvent.
- Gas chromatograph (GC) for product analysis.

Procedure:

- Catalyst Loading: Load a known amount of the catalyst (e.g., 1 gram) into the fixed-bed reactor.
- Catalyst Activation (Sulfidation):

- The oxidic precursor of the catalyst must be converted to its active sulfide form.[3]
- Perform in-situ sulfidation by flowing a solution of the sulfiding agent (e.g., 4 wt% CS₂ in n-hexane) over the catalyst bed.[4]
- Carry out the sulfidation in two stages: first at a lower temperature (e.g., 250°C for 2 hours) and then at a higher temperature (e.g., 350°C for 3 hours).[4]
- HDS Reaction:
 - Introduce the model feed and hydrogen gas into the reactor at the desired operating conditions.
 - Typical reaction conditions can range from 250-350°C in temperature, 6-10 bar in pressure, and a liquid hourly space velocity (LHSV) of 1-3 h⁻¹. [5]
- Product Analysis:
 - Collect liquid product samples periodically.
 - Analyze the samples using a gas chromatograph to determine the conversion of the sulfur compound and the selectivity towards different products (e.g., BP and CHB).
- Data Calculation:
 - Calculate the HDS conversion based on the disappearance of the sulfur-containing reactant.
 - Determine the product selectivity as the ratio of the concentration of one product to the sum of the concentrations of all products.

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